molecular formula C7H7F3N2O2 B3057082 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine CAS No. 76513-87-6

2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine

Cat. No.: B3057082
CAS No.: 76513-87-6
M. Wt: 208.14 g/mol
InChI Key: JRYBJJBLISQWFB-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrimidine core functionalized with two methoxy groups and a trifluoromethyl group at the 6-position, a structure recognized for its significant potential in drug discovery . The pyrimidine nucleus is a fundamental scaffold in biologically active molecules, and strategic substitution at the C-6 position is a established synthetic route to create novel compounds with potent biological activities . The presence of the trifluoromethyl group is particularly valuable, as it can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a key feature in the design of modern agrochemicals and pharmaceuticals . This reagent serves as a versatile precursor in the synthesis of more complex molecules. Its dimethoxy groups can be selectively modified or deprotected to yield pyrimidin-2,4-dione derivatives, allowing for further functionalization . Research into analogous C-6 substituted pyrimidine derivatives has demonstrated that such structures can exhibit notable cytostatic activities against a range of human tumor cell lines, including breast carcinoma (MCF-7), colon carcinoma, and lung carcinoma . The compound is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

2,4-dimethoxy-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-13-5-3-4(7(8,9)10)11-6(12-5)14-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYBJJBLISQWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617618
Record name 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76513-87-6
Record name 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with methoxy and trifluoromethyl substituents

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the pyrimidine ring or the substituents.

    Substitution Reactions: The trifluoromethyl group can be involved in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include strong bases (e.g., sodium methoxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the methoxy groups can yield a variety of substituted pyrimidines, while oxidation reactions may produce pyrimidine N-oxides.

Scientific Research Applications

The applications of compounds similar in structure to “2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine” can be found in various scientific fields, including chemistry, biology, and industry. These applications stem from the unique properties conferred by the trifluoromethyl, dimethoxy, and pyrimidine groups present in these molecules .

Chemistry

  • Building Blocks for Synthesis “2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine” can serve as a building block for synthesizing more complex molecules. The presence of both methoxy and sulfonyl groups allows for diverse chemical modifications.
  • Studying Reaction Mechanisms These compounds are valuable in studying reaction mechanisms due to their reactive functional groups.

Case Study: In the synthesis of pyrimidine-Linezolid structures, 2,4-dichloropyrimidine derivatives underwent a regioselective reaction with triethylamine in ethanol to afford intermediates. These intermediates were further reacted with various amines under mild acidic conditions to eventuate C4 chloride displacement from the pyrimidine ring .

Biology

  • Studying Biological Interactions The unique structure of “2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine” makes it a candidate for studying biological interactions.
  • Enzyme Inhibition The sulfonyl group in “2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine” can form strong interactions with target proteins, potentially inhibiting their function.
  • Antimicrobial Activity Pyrimidine derivatives have demonstrated antibacterial activity against various strains of bacteria . Several derivatives exhibited very good activity against a subset of organisms .
  • Tuberculosis Research Trifluoromethyl pyrimidinone compounds have been identified with activity against Mycobacterium tuberculosis .

Industry

  • Development of New Materials “2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine” can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
  • Agrochemicals Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical industry for crop protection . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and many new TFMP-containing agrochemicals have since been developed . These compounds exhibit herbicidal activity on grass species .

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) Key Structural Differences Biological Activity/Notes Reference
4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine 2: -SCH₃, 4: -OCH₃, 6: -CF₃ Methylthio at C2 (lipophilic vs. methoxy) Higher lipophilicity may enhance membrane permeability
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one 2: -OCH₃, 4: =O (ketone), 6: -CF₃ Ketone at C4 (hydrogen bonding potential) Reduced stability due to reactive ketone moiety
4-Chloro-6-(trifluoromethyl)pyrimidine 4: -Cl, 6: -CF₃ Chloro at C4 (electron-withdrawing group) Enhanced reactivity in nucleophilic substitutions
4-Hydroxy-6-(trifluoromethyl)pyrimidine 4: -OH, 6: -CF₃ Hydroxyl at C4 (acidic proton) Potential for hydrogen bonding and salt formation
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups at C2 and C4 in the target compound donate electrons, stabilizing the pyrimidine ring. In contrast, analogs with chloro (e.g., 4-Chloro-6-(trifluoromethyl)pyrimidine) or ketone groups introduce electron-withdrawing effects, increasing reactivity .
  • Hydrogen Bonding : Hydroxyl or ketone groups (e.g., in 4-Hydroxy-6-(trifluoromethyl)pyrimidine) enable hydrogen bonding, which may influence target binding but reduce metabolic stability .
Anticancer and Receptor Modulation

The trifluoromethyl group is a critical pharmacophore in anticancer agents, interacting with hydrophobic regions of targets like VEGFR-2 and HER-2 . In GLP-1R activators, pyrimidines with trifluoromethyl groups (e.g., BETP) show receptor binding, but hydroxyl groups are essential for activity . The methoxy groups in 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine may mimic hydroxyl interactions while improving metabolic stability.

Biological Activity

2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with methoxy substituents at positions 2 and 4, and a trifluoromethyl group at position 6. This unique structure contributes to its diverse biological activities and applications in medicinal chemistry, agrochemicals, and material science.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively modulate biological pathways. The methoxy groups can engage in hydrogen bonding, influencing binding affinity and selectivity for various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of trifluoromethyl pyrimidines, including this compound. For instance, compounds from the trifluoromethyl pyrimidinone series demonstrated significant activity against Mycobacterium tuberculosis, with promising minimal inhibitory concentrations (MIC) and low cytotoxicity against eukaryotic cells .

Table 1: Antimicrobial Activity of Trifluoromethyl Pyrimidines

Compound NameTarget PathogenMIC (μM)Cytotoxicity (IC50 μM)
This compoundM. tuberculosis4.9>100
Trifluoromethyl pyrimidinoneGram-positive bacteriaVariesVaries

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study indicated that various trifluoromethyl pyrimidines exhibited moderate to excellent anticancer activities against cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml . Although these activities were lower than standard chemotherapeutics like doxorubicin, they indicate potential for further development.

Table 2: Anticancer Activity of Trifluoromethyl Pyrimidines

Compound NameCell LineIC50 (μM)
This compoundPC3Not specified
Trifluoromethyl pyrimidinoneK562Not specified
Trifluoromethyl pyrimidinoneHeLaNot specified
Trifluoromethyl pyrimidinoneA549Not specified

Study on Antitubercular Activity

In a notable study published in 2021, researchers screened a library of trifluoromethyl pyrimidinones against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited rapid bactericidal activity with significant log kill rates within hours. This study underscores the therapeutic potential of this compound class in treating resistant strains of tuberculosis .

Research on Anticancer Properties

Another research effort focused on the structural activity relationship (SAR) of novel trifluoromethyl pyrimidines revealed that specific substitutions could enhance anticancer efficacy. Compounds were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity. This work lays the groundwork for future drug development based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethoxy-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-containing precursors with methoxy-substituted reagents. For example, pyrimidine rings can be constructed via acid- or base-catalyzed cyclocondensation of β-diketones or amidines. Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature (50–80°C), and catalysts like triethylamine to enhance yields. Monitoring reactions with thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Key techniques include:

  • LCMS/HPLC : Retention times (e.g., 0.46–0.95 minutes under specific gradient conditions) and mass spectra (e.g., m/z 179–197 [M+H]⁺) confirm molecular weight and purity .
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR resolve methoxy and trifluoromethyl group positions. For example, the trifluoromethyl group shows a singlet near δ -60 ppm in 19F^{19}\text{F} NMR .
  • X-ray crystallography : Resolves crystal packing and substituent orientations in solid-state studies .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

  • Methodological Answer : Stability studies recommend storing the compound in inert atmospheres (argon) at -20°C, protected from light and moisture. Degradation products (e.g., demethylated analogs) can form under acidic conditions, necessitating periodic purity checks via HPLC .

Q. What role do the methoxy and trifluoromethyl substituents play in modulating the compound’s physical properties?

  • Methodological Answer :

  • Trifluoromethyl : Enhances lipophilicity (logP ~2.5) and metabolic stability via electron-withdrawing effects .
  • Methoxy groups : Improve solubility in polar solvents (e.g., logS ~-3.2 in water) and influence hydrogen-bonding interactions .

Advanced Research Questions

Q. What strategies elucidate reaction mechanisms involving this compound in nucleophilic substitutions?

  • Methodological Answer : Isotopic labeling (e.g., 18O^{18}\text{O} in methoxy groups) and kinetic studies track substituent displacement. Computational DFT calculations predict transition states, while LCMS monitors intermediates (e.g., chloro- or amino-derivatives) .

Q. How can computational modeling predict the compound’s interactions with biological targets like enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to targets like dihydrofolate reductase (DHFR). Validation involves correlating docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values from enzyme inhibition assays .

Q. When encountering contradictory biological activity data across studies, what systematic approaches resolve discrepancies?

  • Methodological Answer :

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C).
  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside enzymatic activity.
  • Purity verification : Use HPLC (≥95% purity) to rule out degradation artifacts .

Q. What methodologies study the electronic effects of substituents on the pyrimidine ring’s reactivity?

  • Methodological Answer :

  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution).
  • Electrochemistry : Cyclic voltammetry measures redox potentials influenced by the trifluoromethyl group (e.g., E₁/₂ ~ -1.2 V vs. Ag/AgCl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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